molecular formula C16H14FN3O2 B15013355 3-Fluoro-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B15013355
M. Wt: 299.30 g/mol
InChI Key: LNBOULZZGXFYBX-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a hydrazinecarbonyl group, and a phenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-fluorobenzaldehyde with phenylhydrazine to form the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid.

    Acylation Reaction: The hydrazone intermediate is then subjected to an acylation reaction with benzoyl chloride in the presence of a base such as pyridine. This step results in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Fluoro-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-(3-methoxyphenyl)benzamide
  • 3-Fluoro-N-ethylbenzamide
  • N-Methyl 3-fluorobenzamide

Comparison

Compared to these similar compounds, 3-Fluoro-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of the hydrazinecarbonyl and phenylmethylidene groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C16H14FN3O2/c17-14-8-4-7-13(9-14)16(22)18-11-15(21)20-19-10-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,22)(H,20,21)/b19-10+

InChI Key

LNBOULZZGXFYBX-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.